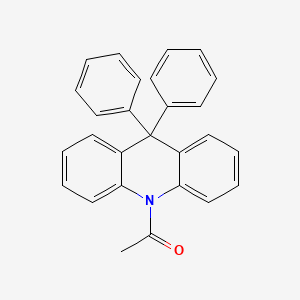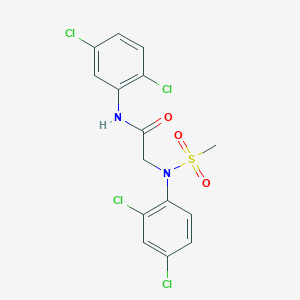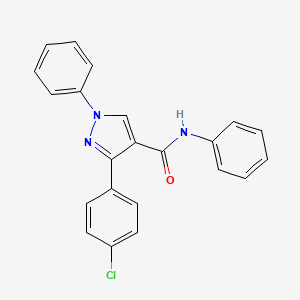![molecular formula C15H12N2OS B4883649 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone](/img/structure/B4883649.png)
1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a selective Toll-like receptor 4 (TLR4) signaling inhibitor that has been shown to have anti-inflammatory and immunomodulatory effects.
Mechanism of Action
1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone selectively inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules. This results in the inhibition of pro-inflammatory cytokine production and the suppression of the inflammatory response.
Biochemical and Physiological Effects:
1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone has been shown to have anti-inflammatory and immunomodulatory effects. In vitro studies have demonstrated that 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In vivo studies have shown that 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone reduces inflammation and tissue damage in animal models of sepsis, rheumatoid arthritis, and other inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone in lab experiments include its high selectivity for TLR4 signaling inhibition, its ability to inhibit pro-inflammatory cytokine production, and its potential therapeutic applications in various diseases. However, the limitations of using 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone include its relatively low potency compared to other TLR4 inhibitors and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For research on 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone include the development of more potent TLR4 inhibitors, the investigation of its potential therapeutic applications in other diseases, and the exploration of its potential side effects and toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone and its interactions with other signaling pathways.
Synthesis Methods
The synthesis of 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone involves the reaction of 3-(1H-pyrazol-3-yl)aniline with 2-bromo-1-(4-thiophen-2-ylphenyl)ethanone in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone.
Scientific Research Applications
1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone has been extensively studied for its potential therapeutic applications in various diseases such as sepsis, rheumatoid arthritis, and cancer. In sepsis, 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone has been shown to inhibit TLR4 signaling, which is a key mediator of the inflammatory response. In rheumatoid arthritis, 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone has been shown to reduce joint inflammation and bone destruction. In cancer, 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone has been shown to inhibit tumor growth and metastasis.
properties
IUPAC Name |
1-[4-[3-(1H-pyrazol-5-yl)phenyl]thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10(18)15-8-13(9-19-15)11-3-2-4-12(7-11)14-5-6-16-17-14/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWCHNQNJUKDTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)C2=CC=CC(=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-3-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4883566.png)
![2-(2-furyl)-5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4883580.png)



![5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B4883624.png)
![3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4883629.png)
![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4883638.png)

![4-({1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B4883664.png)
![N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4883679.png)
![2-(5-bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4883693.png)
![3-{1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4883698.png)
